Cas no 15936-79-5 (7-Bromo-5-methylindole)
7-Bromo-5-methylindole Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-5-methylindole
- 7-Bromo-5-methyl-1H-indole
- J-009597
- 5-Methyl-7-bromindol
- AKOS023635566
- SY270956
- PS-17864
- 7-Bromo-5-methylindole, 96%
- 1H-Indole, 7-bromo-5-methyl-
- SCHEMBL5176001
- DB-318292
- 5-methyl-7-bromoindole
- DTXSID70392166
- 7-bromo-5-methyl-indole
- MFCD03414678
- E83250
- A899323
- 15936-79-5
- CS-0343529
- DCPYEEKBRKJUCY-UHFFFAOYSA-N
-
- MDL: MFCD03414678
- Inchi: 1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3
- InChI Key: DCPYEEKBRKJUCY-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC2C=CNC=21
Computed Properties
- Exact Mass: 208.98404
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- Density: 1.563±0.06 g/cm3 (20 ºC 760 Torr),
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Solubility: Very slightly soluble (0.23 g/l) (25 º C),
- PSA: 15.79
7-Bromo-5-methylindole Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
7-Bromo-5-methylindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 220509-1g |
7-Bromo-5-methyl-1H-indole, 95% min |
15936-79-5 | 95% | 1g |
$173.00 | 2023-09-09 | |
| Matrix Scientific | 220509-5g |
7-Bromo-5-methyl-1H-indole, 95% min |
15936-79-5 | 95% | 5g |
$603.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 709654-1G |
7-Bromo-5-methylindole |
15936-79-5 | 96% | 1G |
¥906.67 | 2022-02-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8093-100mg |
7-bromo-5-methyl-1H-indole |
15936-79-5 | 97% | 100mg |
¥587.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8093-250mg |
7-bromo-5-methyl-1H-indole |
15936-79-5 | 97% | 250mg |
¥785.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8093-500mg |
7-bromo-5-methyl-1H-indole |
15936-79-5 | 97% | 500mg |
¥1312.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8093-1g |
7-bromo-5-methyl-1H-indole |
15936-79-5 | 97% | 1g |
¥1965.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8093-5g |
7-bromo-5-methyl-1H-indole |
15936-79-5 | 97% | 5g |
¥5869.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8093-10g |
7-bromo-5-methyl-1H-indole |
15936-79-5 | 97% | 10g |
¥9800.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8093-25g |
7-bromo-5-methyl-1H-indole |
15936-79-5 | 97% | 25g |
¥19600.0 | 2024-04-23 |
7-Bromo-5-methylindole Suppliers
7-Bromo-5-methylindole Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 7-Bromo-5-methylindole
Professional Introduction to 7-Bromo-5-methylindole (CAS No. 15936-79-5)
7-Bromo-5-methylindole, with the chemical formula C9H8BrN and CAS number 15936-79-5, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of both bromine and methyl substituents on the indole ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The indole scaffold is a core structural motif found in numerous bioactive natural products and pharmaceuticals. Its ability to interact with biological targets makes it a preferred choice for medicinal chemists. Among the various derivatives of indole, 7-Bromo-5-methylindole stands out due to its enhanced reactivity, which facilitates further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations.
In recent years, 7-Bromo-5-methylindole has been extensively studied for its potential in the development of novel therapeutic agents. Its brominated nature allows for easy manipulation via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl structures prevalent in many drugs. Additionally, the methyl group at the 5-position influences the electronic properties of the ring, making it an ideal candidate for tuning the binding affinity to biological targets.
One of the most compelling applications of 7-Bromo-5-methylindole is in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, recent studies have highlighted its utility in developing inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair pathways. Compounds derived from 7-Bromo-5-methylindole have shown promising activity in preclinical trials, demonstrating their potential as anticancer agents.
The compound's significance extends beyond oncology. Researchers have also explored its use in developing treatments for neurological disorders. The indole core is known to interact with various neurotransmitter receptors and ion channels, making it a promising starting point for designing drugs that modulate central nervous system activity. Preliminary studies suggest that derivatives of 7-Bromo-5-methylindole may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic methodologies for 7-Bromo-5-methylindole have seen significant advancements, enhancing both yield and purity. Modern synthetic routes often involve multi-step sequences starting from readily available precursors like tryptophan or indole derivatives. The introduction of bromine at the 7-position is typically achieved through electrophilic aromatic substitution reactions, while methylation at the 5-position can be accomplished using methylating agents under controlled conditions.
The role of computational chemistry in optimizing synthetic pathways for 7-Bromo-5-methylindole cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error. This approach has not only expedited the discovery process but also allowed for the design of more efficient synthetic routes with minimal environmental impact.
In conclusion, 7-Bromo-5-methylindole (CAS No. 15936-79-5) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with potential therapeutic applications across various diseases. As research continues to uncover new derivatives and applications, this compound is poised to remain a cornerstone in medicinal chemistry and drug development.
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